Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone
CAS No.:
Cat. No.: VC9034200
Molecular Formula: C21H27FN2O
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H27FN2O |
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Molecular Weight | 342.4 g/mol |
IUPAC Name | 1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C21H27FN2O/c22-18-1-3-19(4-2-18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 |
Standard InChI Key | MTFMBDHEYHTHLH-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Chemical Identity and Structural Features
Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone (IUPAC: 1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone) belongs to the class of arylpiperazine adamantane derivatives. Its molecular formula is C21H27FN2O, with a molecular weight of 342.4 g/mol. Key structural components include:
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Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known to enhance blood-brain barrier penetration and metabolic stability .
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Piperazine ring: A six-membered diamine ring that facilitates interactions with biological targets, particularly neurotransmitter receptors.
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4-Fluorophenyl group: A substituted benzene ring with a fluorine atom at the para position, modulating electronic properties and binding affinity .
Table 1: Comparative Molecular Data of Fluorophenylpiperazinyl Adamantane Derivatives
Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone | 4-F | C21H27FN2O | 342.4 | Not Assigned |
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone | 2-F | C21H27FN2O | 342.4 | 496054-77-4 |
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone | 2,6-Me2 | C23H32N2O | 352.5 | - |
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Adamantane functionalization: Introduction of a ketone group at the 1-position of adamantane via Friedel-Crafts acylation .
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Piperazine substitution: Reaction of 1-adamantyl carbonyl chloride with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., triethylamine).
Example Reaction Conditions:
Yield optimization strategies include using anhydrous solvents and controlled temperatures (0–5°C).
Physicochemical Characterization
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to the adamantane group; soluble in DMSO and dichloromethane.
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LogP: Estimated at 4.2 (Predicted via XLogP3), indicating high lipophilicity.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.
Compound | Target | Activity (IC50/EC50) | Cell Line/Model |
---|---|---|---|
3i | STAT3 phosphorylation | 1.8 μM | MDA-MB-231 (Breast) |
Adamantanyl 4-(2-F-phenyl)piperazinyl ketone | Influenza A | 2.1 μM | MDCK cells |
Mechanism of Action Hypotheses
The compound’s pharmacological effects may arise from:
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Receptor modulation: Piperazine interacts with serotonin (5-HT1A) and dopamine D2 receptors, while adamantane enhances CNS bioavailability .
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Enzyme inhibition: The ketone group could coordinate with catalytic residues in kinases or viral proteases .
Recent Advances and Future Directions
Recent studies highlight adamantane’s role in PPARγ agonism (EC50 = 43 nM for PPARγ) , suggesting potential metabolic applications. Future research should prioritize:
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Structure-activity relationship (SAR) studies to optimize fluorine positioning.
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In vivo pharmacokinetic profiling to assess brain penetration and half-life.
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